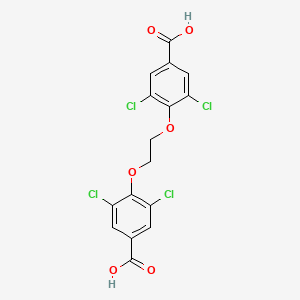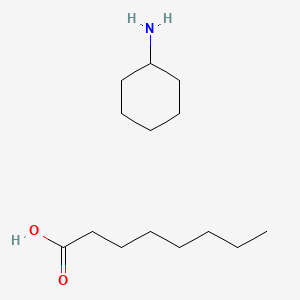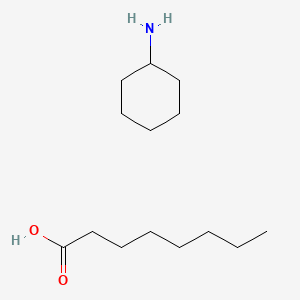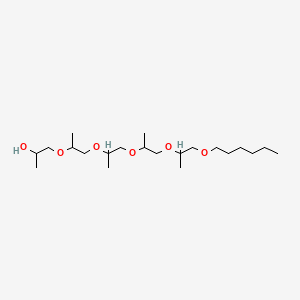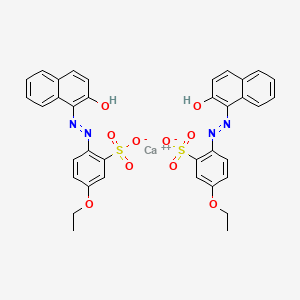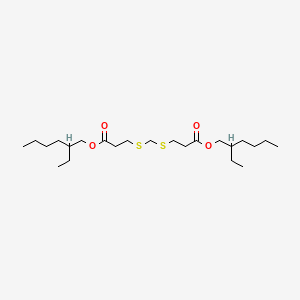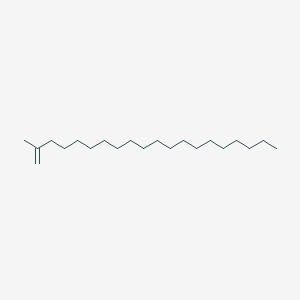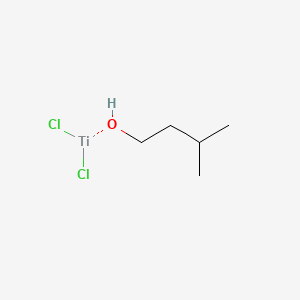
Dichloro(3-methylbutan-1-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(3-methylbutan-1-olato)titanium: is a chemical compound with the molecular formula C5H12Cl2OTi and a molecular weight of 206.92118 g/mol . It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . The compound is stable in air but hydrolyzes easily when exposed to moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(3-methylbutan-1-olato)titanium can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+C5H12O→TiCl2(C5H12O)+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous solvents is crucial to prevent contamination and degradation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(3-methylbutan-1-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like alcohols, amines, or phosphines can be used under anhydrous conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro(3-methylbutan-1-olato)titanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its catalytic properties.
Wirkmechanismus
The mechanism by which dichloro(3-methylbutan-1-olato)titanium exerts its effects involves coordination chemistry. The titanium center can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
Vergleich Mit ähnlichen Verbindungen
- Dichloro(2-methylpropan-1-olato)titanium
- Dichloro(4-methylpentan-1-olato)titanium
- Dichloro(2-ethylhexan-1-olato)titanium
Comparison: Dichloro(3-methylbutan-1-olato)titanium is unique due to the presence of the 3-methylbutan-1-ol ligand, which imparts specific steric and electronic properties to the compound. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
97259-80-8 |
|---|---|
Molekularformel |
C5H12Cl2OTi |
Molekulargewicht |
206.92 g/mol |
IUPAC-Name |
dichlorotitanium;3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-5(2)3-4-6;;;/h5-6H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CSCJPUKSAVOMIO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCO.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



